

Technical Support Center: AZD-5438 Oral Bioavailability

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Compound of Interest

Compound Name: AZD-5438

Cat. No.: B1666222

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges associated with the oral bioavailability of **AZD-5438**.

Frequently Asked Questions (FAQs)

Q1: What is **AZD-5438** and what are its molecular targets?

AZD-5438 is a potent, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinases (CDKs).[1] It primarily targets CDK1, CDK2, and CDK9, which are key regulators of cell cycle progression and transcription.[1][2]

Q2: What are the primary challenges observed with the oral bioavailability of **AZD-5438** in clinical studies?

The clinical development of **AZD-5438** was discontinued due to issues related to tolerability and exposure.[3] Key challenges included:

- Dose-limiting toxicity: Nausea and vomiting were common adverse events, particularly at higher doses, which limited the maximum tolerated dose.[3][4]
- High interpatient variability: Clinical studies revealed significant variability in drug exposure among patients.[3]

- Short plasma half-life: **AZD-5438** has a relatively short plasma half-life of 1-3 hours in humans, which would necessitate frequent dosing to maintain therapeutic concentrations.[4][5]

Q3: What are the known physicochemical properties of **AZD-5438** that could contribute to poor oral bioavailability?

A key limiting factor for the oral absorption of **AZD-5438** is its poor aqueous solubility. It is reported to be insoluble in water, which can hinder its dissolution in the gastrointestinal tract, a prerequisite for absorption.[6][7] While it is soluble in organic solvents like DMSO and ethanol, this does not translate to good solubility in the aqueous environment of the gut.[6][8]

Q4: Has the Biopharmaceutics Classification System (BCS) class for **AZD-5438** been determined?

The precise Biopharmaceutics Classification System (BCS) class for **AZD-5438** is not publicly available. However, based on its poor aqueous solubility, it is likely to be classified as either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). A definitive classification would require experimental permeability data (e.g., from a Caco-2 assay), which is not available in the public domain.

Q5: What is known about the metabolism of **AZD-5438**?

Metabolism is the primary route of clearance for **AZD-5438**, with less than 1% of the parent compound excreted unchanged in the urine.[4] Preliminary in vitro studies in human liver microsomes suggest that it can be metabolized to a potentially reactive methoxy metabolite, primarily by the cytochrome P450 enzyme CYP2D6. This metabolite can then undergo further sulfonation.[9] The formation of reactive metabolites could have implications for toxicity.

Troubleshooting Guide for In Vivo Experiments

Researchers encountering issues with the oral administration of **AZD-5438** in preclinical models can refer to the following troubleshooting guide.

Observed Issue	Potential Cause	Recommended Action
High variability in plasma exposure between animals.	Poor and variable dissolution due to low aqueous solubility.	<ul style="list-style-type: none">- Utilize a consistent and well-characterized vehicle for oral gavage, such as a suspension in hydroxypropyl methylcellulose (HPMC), as used in published preclinical studies.^[1]- Ensure a uniform and fine particle size of the AZD-5438 powder before suspension to improve dissolution consistency.- Consider micronization of the compound.
Low plasma concentrations despite high oral doses.	<ul style="list-style-type: none">- Poor dissolution: The compound is not dissolving sufficiently in the GI tract.- Low permeability: The compound is not effectively crossing the intestinal wall.- High first-pass metabolism: The compound is being extensively metabolized in the gut wall or liver before reaching systemic circulation.	<ul style="list-style-type: none">- Address Dissolution: Formulate AZD-5438 in a solubility-enhancing vehicle. Options include lipid-based formulations (e.g., SEDDS/SMEDDS) or amorphous solid dispersions. This is a general strategy for poorly soluble drugs.- Assess Permeability: If not already done, perform an in vitro permeability assay (e.g., Caco-2) to understand the compound's intrinsic permeability. If permeability is low, co-administration with a permeation enhancer could be explored, though this requires careful toxicological assessment.- Investigate Metabolism: Conduct in vitro metabolism studies using liver

		microsomes from the relevant animal species to understand the metabolic pathways and the potential for high first-pass metabolism.
Unexpected toxicity or adverse events in animals.	Formation of reactive metabolites.	- Monitor animals closely for signs of toxicity.- Consider co-administration with an inhibitor of CYP2D6 (if appropriate for the animal model) to investigate the role of the methoxy metabolite in any observed toxicity. This should be done with caution as it will alter the pharmacokinetic profile.
Difficulty in preparing a stable and homogenous oral formulation.	Poor wettability and high hydrophobicity of the compound.	- Use a mortar and pestle to grind the compound to a fine powder.- Add a small amount of a wetting agent (e.g., Tween 80) to the vehicle before adding the AZD-5438 powder.- Use sonication to aid in the dispersion of the compound in the vehicle.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of AZD-5438

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₁ N ₅ O ₂ S	[10]
Molecular Weight	371.46 g/mol	[10]
Aqueous Solubility	Insoluble	[6][7]
DMSO Solubility	≥18.55 mg/mL	[6]
Ethanol Solubility	≥42.1 mg/mL	[6]
Human Plasma Half-life (t _{1/2})	1-3 hours	[4][5]
Human Time to Maximum Plasma Concentration (T _{max})	0.5-3.0 hours	[4]
Major Clearance Mechanism	Metabolism	[4]

Table 2: Preclinical Oral Dosing Regimens in Xenograft Models

Animal Model	Tumor Type	Dosing Regimen	Vehicle	Reference
Mice	SW620 (colorectal)	37.5-75 mg/kg, once or twice daily	Hydroxypropyl methylcellulose	[1]
Rats	Various	37.5-75 mg/kg, once or twice daily	Hydroxypropyl methylcellulose	[1]

Experimental Protocols

Protocol 1: Preparation of AZD-5438 for Oral Gavage in Preclinical Models

This protocol is based on methodologies described in published preclinical studies.[1]

Objective: To prepare a homogenous suspension of **AZD-5438** for oral administration to rodents.

Materials:

- **AZD-5438** powder
- Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
- Mortar and pestle
- Weighing balance
- Spatula
- Stir plate and magnetic stir bar
- Volumetric flask

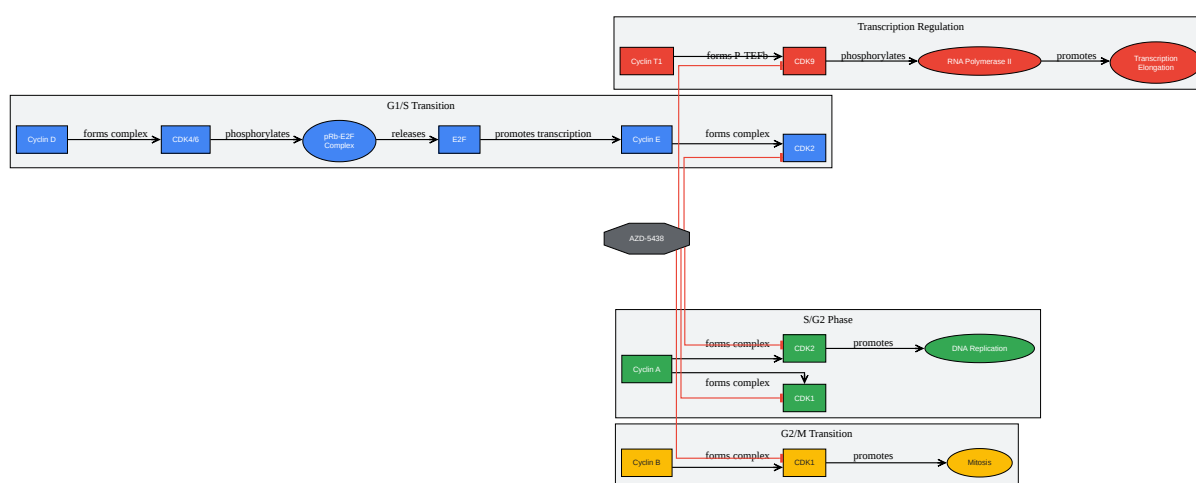
Procedure:

- Calculate the required amount of **AZD-5438** and vehicle based on the desired concentration and the number of animals to be dosed.
- Weigh the appropriate amount of **AZD-5438** powder.
- If necessary, gently grind the **AZD-5438** powder in a mortar and pestle to ensure a fine and uniform particle size.
- Prepare the 0.5% HPMC vehicle by dissolving the appropriate amount of HPMC in sterile water with gentle heating and stirring until fully dissolved. Allow the solution to cool to room temperature.
- In a suitable container, add a small amount of the HPMC vehicle to the **AZD-5438** powder to create a paste.
- Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar.

- Continue stirring for at least 30 minutes to ensure a homogenous suspension.
- Visually inspect the suspension for any clumps or undissolved particles.
- Administer the suspension to the animals via oral gavage at the appropriate volume based on their body weight. Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.

Mandatory Visualizations

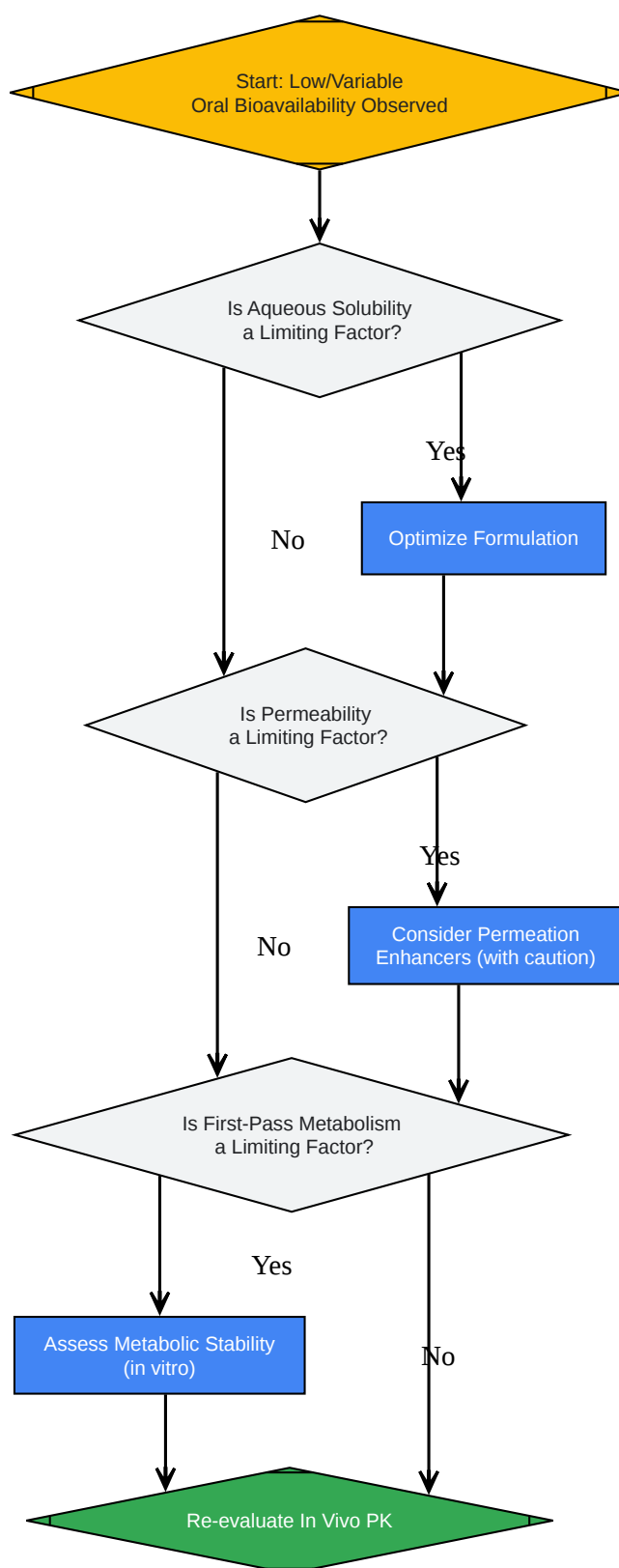
Signaling Pathway of CDK1, CDK2, and CDK9



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Caption: Simplified signaling pathway of CDK1, CDK2, and CDK9 in cell cycle control and transcription, indicating the inhibitory action of **AZD-5438**.

Experimental Workflow for Troubleshooting Low Oral Bioavailability



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Caption: A logical workflow for systematically troubleshooting the causes of low oral bioavailability for a preclinical compound like **AZD-5438**.

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